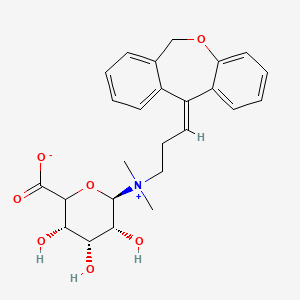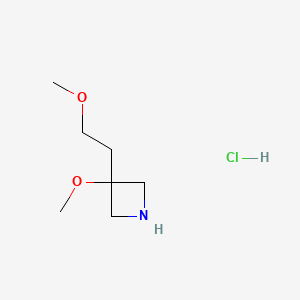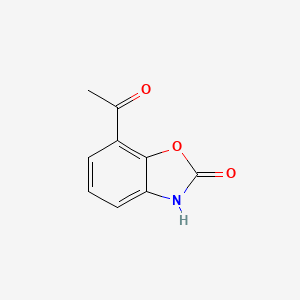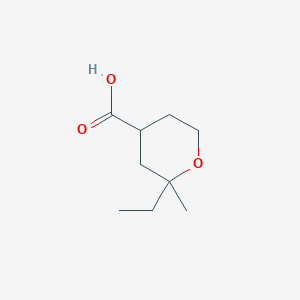
2-Ethyl-2-methyloxane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-methyloxane-4-carboxylic acid is an organic compound belonging to the class of carboxylic acids. Carboxylic acids are characterized by the presence of a carboxyl group (-COOH), which imparts acidic properties to the molecule. This compound is notable for its unique structure, which includes an oxane ring substituted with ethyl and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyloxane-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethyl-2-methyl-1,3-propanediol with a carboxylating agent under acidic conditions. This reaction forms the oxane ring and introduces the carboxyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts in the cyclization reaction can improve the selectivity and reduce the formation of by-products. Additionally, continuous flow reactors can be employed to scale up the production while maintaining consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-methyloxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The hydrogen atoms on the oxane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxane-4-carboxylic acid derivatives.
Reduction: Formation of oxane-4-methanol.
Substitution: Formation of halogenated oxane derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-2-methyloxane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-methyloxane-4-carboxylic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the oxane ring structure may interact with lipid membranes, affecting cell permeability and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyloxane-4-carboxylic acid
- 2-Ethyl-oxane-4-carboxylic acid
- 2-Methyl-2-propyl-oxane-4-carboxylic acid
Uniqueness
2-Ethyl-2-methyloxane-4-carboxylic acid is unique due to the presence of both ethyl and methyl groups on the oxane ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel applications.
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2-ethyl-2-methyloxane-4-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-3-9(2)6-7(8(10)11)4-5-12-9/h7H,3-6H2,1-2H3,(H,10,11) |
Clave InChI |
AWMFQOYDYLYSFM-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(CCO1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid](/img/structure/B13452058.png)
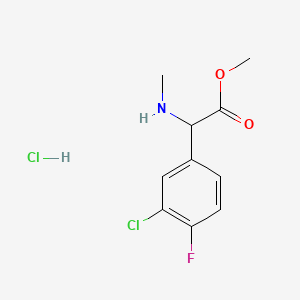

![4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride](/img/structure/B13452072.png)
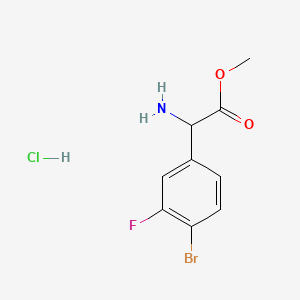
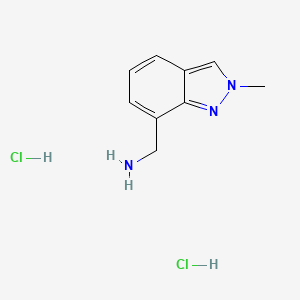


![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)
